REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:9]=[CH:8][N:7]=[C:6]([C:10]2[C:18]3[C:13](=[CH:14][CH:15]=[C:16]([C:19]([O:21]C)=O)[CH:17]=3)[N:12](S(C3C=CC(C)=CC=3)(=O)=O)[CH:11]=2)[N:5]=1)([CH3:3])[CH3:2].[NH2:33][NH2:34]>O1CCOCC1>[CH:1]([C:4]1[CH:9]=[CH:8][N:7]=[C:6]([C:10]2[C:18]3[C:13](=[CH:14][CH:15]=[C:16]([C:19]([NH:33][NH2:34])=[O:21])[CH:17]=3)[NH:12][CH:11]=2)[N:5]=1)([CH3:2])[CH3:3]
|
Name
|
ice
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to RT
|
Type
|
FILTRATION
|
Details
|
The precipitated pink solid was filtered
|
Type
|
WASH
|
Details
|
rinsed with 2×5 mL of water and 2×20 mL of EtOAc
|
Type
|
CUSTOM
|
Details
|
The filtrate was transferred to a separatory funnel
|
Type
|
CONCENTRATION
|
Details
|
The EtOAc layer was concentrated to half of its volume
|
Type
|
FILTRATION
|
Details
|
The precipitated brown solid was filtered
|
Type
|
WASH
|
Details
|
rinsed with 2×2 mL of Et2O
|
Type
|
CUSTOM
|
Details
|
The above obtained pink solid and brown solid
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 40° C. for 18 h
|
Duration
|
18 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=NC(=NC=C1)C1=CNC2=CC=C(C=C12)C(=O)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400 mg | |
YIELD: CALCULATEDPERCENTYIELD | 44.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |